Numidargistat dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

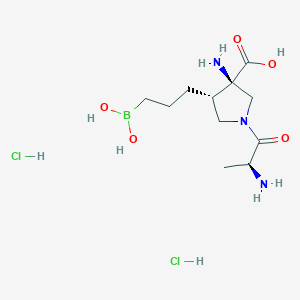

(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BN3O5.2ClH/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18;;/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18);2*1H/t7-,8-,11-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSLCSYZAQTXGU-DVVKEHQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24BCl2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Numidargistat Dihydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Numidargistat dihydrochloride (formerly CB-1158) is a potent, orally bioavailable small molecule inhibitor of the enzymes arginase 1 (ARG1) and arginase 2 (ARG2). Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea. In the tumor microenvironment, increased arginase activity by myeloid-derived suppressor cells (MDSCs) and other tumor-infiltrating myeloid cells leads to the depletion of L-arginine. This amino acid is essential for T-cell proliferation and function. By inhibiting arginase, this compound aims to restore L-arginine levels, thereby enhancing the body's anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Mechanism of Action

This compound functions as a competitive inhibitor of both ARG1 and ARG2.[1][2][3] By blocking the enzymatic activity of arginase, it prevents the depletion of L-arginine in the tumor microenvironment.[4][5] The restoration of extracellular L-arginine levels is crucial for several aspects of T-cell-mediated immunity:

-

T-Cell Receptor (TCR) Signaling: L-arginine is essential for the proper expression and function of the TCR complex, including the CD3ζ chain, which is critical for signal transduction upon antigen recognition.[6] Arginine depletion leads to the downregulation of CD3ζ, impairing T-cell activation.[6][7]

-

T-Cell Proliferation and Activation: Sufficient levels of L-arginine are required for T-cell proliferation and the acquisition of effector functions.[6] By restoring L-arginine, this compound promotes the expansion and activation of tumor-specific T-cells.[5][8]

-

Production of Pro-inflammatory Cytokines: L-arginine is a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a key signaling molecule in the immune response. Restored arginine levels can lead to increased NO production and the secretion of pro-inflammatory cytokines that contribute to an anti-tumor environment.[4][5]

The ultimate effect of arginase inhibition by this compound is the reversal of myeloid cell-mediated immune suppression, leading to a more robust and effective anti-tumor immune response.[4][5]

Quantitative Data

The inhibitory potency of this compound has been characterized in various in vitro assays.

| Target | Assay System | IC50 (nM) | Reference |

| Recombinant Human Arginase 1 | Cell-free enzymatic assay | 86 | [1][2] |

| Recombinant Human Arginase 2 | Cell-free enzymatic assay | 296 | [1][2] |

| Native Arginase 1 in human granulocyte lysate | Cell-based assay | 178 | [2] |

| Native Arginase 1 in human erythrocyte lysate | Cell-based assay | 116 | [2] |

| Native Arginase 1 in human hepatocyte lysate | Cell-based assay | 158 | [2] |

| Native Arginase in human HepG2 cell line | Cell-based assay | 32,000 | [1] |

| Native Arginase in human K562 cell line | Cell-based assay | 139,000 | [1] |

| Native Arginase in primary human hepatocytes | Cell-based assay | 210,000 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

Clinical data from the NCT02903914 trial provides insights into the anti-tumor activity of this compound.

| Treatment Arm | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| Numidargistat Monotherapy | 3% | 27% (Partial Response + Stable Disease) | [1] |

| Numidargistat + Pembrolizumab | 7% | 37% (Partial Response) | [1] |

Table 2: Clinical Efficacy of this compound in Advanced Solid Tumors (NCT02903914)

Experimental Protocols

In Vitro Arginase Inhibition Assay (Colorimetric)

This protocol describes a common method for determining the IC50 value of an arginase inhibitor by measuring the amount of urea produced.

Materials:

-

Recombinant human arginase 1 or 2

-

L-arginine hydrochloride (substrate)

-

MnCl2 (cofactor)

-

This compound (test compound)

-

Assay buffer (e.g., 100 mM sodium phosphate buffer, 130 mM NaCl, pH 7.4)

-

Developing reagent: 2 mM o-phthaldialdehyde (OPA), 2 mM N-(1-naphthyl)ethylenediamine dihydrochloride (NED), 50 mM boric acid, 1 M sulfuric acid, 0.03% Brij-35.[9]

-

96-well microplate

-

Plate reader capable of measuring absorbance at 515 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, MnCl2 (final concentration, e.g., 200 µM), and the diluted test compound.[9]

-

Add the recombinant arginase enzyme to each well (except for the blank control).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding L-arginine hydrochloride (final concentration, e.g., 10 mM for ARG1, 20 mM for ARG2).[9]

-

Incubate the plate at 37°C for a defined period (e.g., 1 hour).[9]

-

Stop the reaction and detect the generated urea by adding the developing reagent to each well.[1][9]

-

Incubate at room temperature for a specified time (e.g., 20 minutes) to allow for color development.[1]

-

Measure the absorbance at 515 nm using a plate reader.[1][9]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[1][9]

T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of arginase inhibition on T-cell proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum)

-

T-cell activation stimulus (e.g., anti-CD3/anti-CD28 beads or phytohemagglutinin (PHA))

-

Supernatants from cultured myeloid cells (e.g., polymorphonuclear neutrophils - PMNs) with or without this compound.

-

Cell proliferation dye (e.g., CFSE) or reagent (e.g., BrdU or [3H]-thymidine)

-

Flow cytometer or scintillation counter

Procedure:

-

Isolate human PMNs and incubate them in culture medium with or without this compound (e.g., 100 µM) for a specified time (e.g., 72 hours) to generate conditioned supernatants.

-

Isolate T-cells from healthy donor blood.

-

Label the T-cells with a proliferation dye like CFSE, if using flow cytometry.

-

Activate the T-cells with anti-CD3/anti-CD28 beads in the presence of the conditioned PMN supernatants.

-

Culture the T-cells for a period of 48 to 72 hours.

-

Assess T-cell proliferation:

-

Flow Cytometry (CFSE): Analyze the dilution of the CFSE dye, where each peak of reduced fluorescence intensity represents a cell division.

-

BrdU Incorporation: Measure the incorporation of the thymidine analog BrdU into newly synthesized DNA using an ELISA-based assay.

-

[3H]-Thymidine Incorporation: Measure the incorporation of radioactive thymidine into the DNA of proliferating cells using a scintillation counter.

-

-

Compare the proliferation of T-cells cultured in supernatants from untreated PMNs versus those treated with this compound to determine the effect of arginase inhibition on reversing T-cell suppression.

Visualizations

Caption: Signaling pathway of this compound's mechanism of action.

Caption: Experimental workflow for an in vitro arginase inhibition assay.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A pharmacodynamic analysis method to determine the relative importance of drug concentration and treatment time on effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. incb001158 - My Cancer Genome [mycancergenome.org]

- 7. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Numidargistat Dihydrochloride in Immuno-Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Numidargistat dihydrochloride (also known as CB-1158 or INCB001158) is a potent, orally bioavailable small-molecule inhibitor of arginase-1 (ARG1) and arginase-2 (ARG2). In the tumor microenvironment, high arginase activity by myeloid-derived suppressor cells (MDSCs) and other myeloid cells leads to the depletion of L-arginine, an amino acid crucial for T-cell proliferation and function. This L-arginine depletion represents a significant mechanism of immune evasion by tumors. Numidargistat, by inhibiting arginase, restores L-arginine levels, thereby reversing this immunosuppressive mechanism and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound in the context of immuno-oncology.

Mechanism of Action: Reversing Myeloid-Mediated Immune Suppression

Numidargistat is a competitive inhibitor of both human arginase 1 and arginase 2.[1][2] Arginase, a manganese-dependent enzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3][4] Tumor-infiltrating myeloid cells, including MDSCs and neutrophils, upregulate arginase expression, leading to a depletion of L-arginine in the tumor microenvironment.[3][4] This lack of L-arginine impairs T-cell receptor signaling, reduces the expression of CD3ζ chain, and ultimately suppresses the proliferation and effector function of cytotoxic T lymphocytes (CTLs).

By inhibiting arginase, Numidargistat increases the bioavailability of L-arginine, which can then be utilized by T-cells and other immune cells.[3] Restored L-arginine levels promote T-cell proliferation and activation, leading to an enhanced immune response against tumor cells.[4] Furthermore, L-arginine is a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a molecule with pleiotropic roles in inflammation and anti-tumor immunity. Numidargistat itself has been shown to have no direct effect on NOS.[5][6]

The proposed signaling pathway for Numidargistat's action is depicted below:

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. incb001158 - My Cancer Genome [mycancergenome.org]

- 4. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

Investigating the Antineoplastic Activities of Numidargistat Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat dihydrochloride, also known as CB-1158 or INCB01158, is a potent, orally bioavailable small molecule inhibitor of the enzyme arginase.[1][2][3] Arginase plays a critical role in the tumor microenvironment (TME) by depleting L-arginine, an amino acid essential for the proliferation and activation of cytotoxic T-lymphocytes.[4] By inhibiting arginase, Numidargistat aims to restore L-arginine levels, thereby reversing myeloid-derived suppressor cell (MDSC)-mediated immunosuppression and promoting an anti-tumor immune response.[5][6] This technical guide provides a comprehensive overview of the preclinical antineoplastic activities of this compound, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Reversing Immune Suppression

Numidargistat's primary antineoplastic activity is not derived from direct cytotoxicity to cancer cells but from its immunomodulatory effects within the TME.[7] Myeloid-derived suppressor cells (MDSCs) and polymorphonuclear cells (PMNs) in the TME secrete arginase, leading to the depletion of L-arginine.[4] This amino acid is crucial for T-cell receptor (TCR) signaling and the proliferation of activated T-cells. L-arginine deprivation leads to the downregulation of the CD3ζ chain, a critical component of the T-cell receptor, impairing T-cell function.[8]

Numidargistat inhibits arginase, increasing the bioavailability of L-arginine in the TME.[5] This restoration of L-arginine levels reverses the immunosuppressive effects of MDSCs, promoting the proliferation and activation of T-cells and enhancing the lymphocyte-mediated immune response against tumor cells.[2][5] Preclinical studies have demonstrated that treatment with Numidargistat leads to an increase in tumor-infiltrating CD8+ T-cells and Natural Killer (NK) cells, along with a rise in inflammatory cytokines and the expression of interferon-inducible genes.[6][7]

Figure 1: Mechanism of Action of this compound.

Quantitative In Vitro and In Vivo Efficacy

Numidargistat has demonstrated potent and selective inhibition of arginase in a variety of preclinical models. The following tables summarize the key quantitative data on its activity.

Table 1: In Vitro Inhibitory Activity of Numidargistat

| Target | System | IC50 Value | Reference |

| Recombinant Human Arginase 1 | Enzyme Assay | 86 nM | [1][9] |

| Recombinant Human Arginase 2 | Enzyme Assay | 296 nM | [1][9] |

| Native Arginase 1 | Human Granulocyte Lysate | 178 nM | [1][9] |

| Native Arginase 1 | Human Erythrocyte Lysate | 116 nM | [1][9] |

| Native Arginase 1 | Human Hepatocyte Lysate | 158 nM | [1][9] |

| Native Arginase 1 | Cancer Patient Plasma | 122 nM | [1][9] |

| Intracellular Arginase | Human HepG2 Cells | 32 µM | [1][9] |

| Intracellular Arginase | Human K562 Cells | 139 µM | [1][9] |

| Intracellular Arginase | Primary Human Hepatocytes | 210 µM | [1][9] |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Antitumor Activity of Numidargistat

| Tumor Model | Administration | Key Findings | Reference |

| CT26, LLC, B16, 4T1 Syngeneic Mouse Models | 100 mg/kg, p.o., twice daily | Significant inhibition of tumor growth. | [7] |

| CT26 Syngeneic Mouse Model | In combination with anti-PD-L1 | Enhanced tumor growth inhibition. | [9] |

| 4T1 Orthotopic Mouse Model | In combination with anti-CTLA-4 and anti-PD-1 | Significant reduction in primary tumor growth and lung metastases. | [7] |

| LLC Tumor-Bearing SCID Mice | Monotherapy | Efficacy was abrogated, indicating an immune-mediated mechanism. | [7] |

p.o.: Per os (by mouth)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted to evaluate Numidargistat.

Recombinant Arginase Activity Assay

This assay quantifies the inhibitory activity of Numidargistat against purified arginase enzymes.

Figure 2: Workflow for Recombinant Arginase Activity Assay.

Methodology:

-

Recombinant full-length human Arginase 1 (Arg1) or Arginase 2 (Arg2) is prepared in a reaction buffer (137 mM NaCl, 2.7 mM KCl, 8 mM Na₂HPO₄, 2 mM KH₂PO₄, 0.005% Triton X-100, 0.5 mM DTT, 0.5 mM MgCl₂, 0.1 mM CaCl₂, and L-arginine, pH 7.4).[7]

-

A dose-titration of this compound is added to the enzyme solution.

-

The enzymatic reaction is initiated by the addition of L-arginine and incubated at 37°C for 30 minutes.[7]

-

The amount of urea produced, a direct product of arginase activity, is quantified using a spectrophotometric method, such as the QuantiChrom Urea Assay Kit.[7]

-

The results are plotted, and a four-parameter logistic regression is used to determine the IC50 value.[7]

Intracellular Arginase Activity Assay (Cell-Based)

This assay measures the ability of Numidargistat to inhibit arginase within living cells.

Methodology:

-

Arginase-expressing cell lines, such as HepG2 or K-562, are seeded in 96-well plates.[1]

-

Cells are treated with a dose-titration of Numidargistat in specialized cell culture media for 24 hours.[1]

-

After the incubation period, the cell culture medium is harvested.

-

The concentration of urea in the harvested medium is determined. Wells containing media without cells serve as a background control.[1]

-

The IC50 is calculated based on the reduction in urea generation in the presence of the inhibitor.

In Vivo Syngeneic Tumor Model Studies

These studies evaluate the antitumor efficacy of Numidargistat in immunocompetent mice.

Figure 3: General Workflow for In Vivo Syngeneic Tumor Model Studies.

Methodology:

-

Tumor Cell Implantation: Syngeneic tumor cells (e.g., 10⁶ CT26 colon carcinoma cells) are injected subcutaneously into the flank of immunocompetent mice (e.g., BALB/c).[1] For orthotopic models like the 4T1 breast cancer model, 10⁵ cells are injected into the mammary fat pad.[1]

-

Treatment: One day after tumor implantation, treatment is initiated. Numidargistat is administered by oral gavage, typically at a dose of 100 mg/kg, twice daily.[1][9] The control group receives a vehicle (e.g., water).[1]

-

Monitoring: Tumor volume is measured three times per week using digital calipers, calculated with the formula (length × width²)/2.[1] Body weight is also monitored to assess toxicity.

-

Endpoint Analysis: The study continues until a predetermined endpoint, such as a specific tumor volume or time point. The primary outcome is the inhibition of tumor growth in the treated group compared to the vehicle control group.

Clinical Perspective

Numidargistat has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antitumor activity in patients with advanced solid tumors, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1 therapy.[4][10] A Phase 1 study (NCT02903914) has shown that Numidargistat is well-tolerated and achieves target inhibition, resulting in a dose-dependent increase in plasma arginine levels.[4] For instance, at doses of 50 mg and 100 mg administered twice daily, steady-state plasma trough levels were sufficient to achieve over 90% arginase inhibition, leading to a 2.4- and 4-fold increase in plasma arginine, respectively.[4]

Conclusion

This compound is a promising immuno-oncology agent that targets the immunosuppressive tumor microenvironment by inhibiting arginase. Preclinical data robustly support its mechanism of action, demonstrating a reversal of T-cell suppression and significant single-agent and combination antitumor activity in various cancer models. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of arginase inhibition in oncology. Further clinical investigation is ongoing to translate these compelling preclinical findings into effective cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. incb001158 - My Cancer Genome [mycancergenome.org]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to Numidargistat Dihydrochloride and its Selectivity for Arginase 1 vs. Arginase 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Numidargistat dihydrochloride (also known as CB-1158) is a potent, orally bioavailable small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2] Arginase inhibition has emerged as a promising therapeutic strategy in immuno-oncology by modulating the tumor microenvironment and enhancing anti-tumor immune responses. This technical guide provides a comprehensive overview of Numidargistat's selectivity for ARG1 versus ARG2, detailing the underlying biochemical principles, experimental methodologies for assessing its inhibitory activity, and the signaling pathways influenced by these two arginase isoforms.

Introduction to Arginase and its Isoforms

Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3] In mammals, two isoforms of arginase exist, ARG1 and ARG2, which differ in their tissue distribution, subcellular localization, and physiological roles.

-

Arginase 1 (ARG1): Primarily a cytosolic enzyme, ARG1 is highly expressed in the liver as a critical component of the urea cycle, responsible for ammonia detoxification.[3] It is also expressed in myeloid-derived suppressor cells (MDSCs) and M2 macrophages, where its activity leads to L-arginine depletion in the tumor microenvironment, thereby suppressing T-cell function.

-

Arginase 2 (ARG2): A mitochondrial enzyme, ARG2 is found in extrahepatic tissues such as the kidney, prostate, and pancreas.[4] It is involved in regulating cellular polyamine and nitric oxide (NO) synthesis. In the context of cancer, ARG2 has been implicated in promoting tumor cell proliferation and evading immune surveillance.[4]

The differential roles and localizations of ARG1 and ARG2 make the development of isoform-selective inhibitors a key objective in drug discovery.

This compound: Quantitative Inhibitory Profile

Numidargistat has been characterized as a potent inhibitor of both human arginase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | Inhibitor | IC50 (nM) | Cell/Lysate Source |

| Recombinant Human Arginase 1 | Numidargistat | 86 | Recombinant |

| Recombinant Human Arginase 2 | Numidargistat | 296 | Recombinant |

| Native Human Arginase 1 | Numidargistat | 178 | Granulocyte Lysate |

| Native Human Arginase 1 | Numidargistat | 116 | Erythrocyte Lysate |

| Native Human Arginase 1 | Numidargistat | 158 | Hepatocyte Lysate |

| Native Human Arginase 1 | Numidargistat | 122 | Cancer Patient Plasma |

Data compiled from multiple sources.[1][2]

Based on the IC50 values for the recombinant human enzymes, Numidargistat exhibits a 3.44-fold selectivity for Arginase 1 over Arginase 2 .

Experimental Protocols

Determination of IC50 for Recombinant Human Arginase 1 and 2

This protocol outlines the general procedure for determining the IC50 values of Numidargistat against recombinant human ARG1 and ARG2. The assay is based on the colorimetric detection of urea produced from the enzymatic reaction.

Materials:

-

Recombinant Human Arginase 1 (e.g., R&D Systems, Cat# 5868-AR)

-

Recombinant Human Arginase 2

-

This compound

-

L-arginine hydrochloride

-

Manganese chloride (MnCl₂)

-

Tris-HCl buffer (pH 7.5)

-

Diacetyl monoxime solution

-

Thiosemicarbazide solution

-

Acidic ferric chloride solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme Activation:

-

Prepare a solution of recombinant arginase in Tris-HCl buffer.

-

Add MnCl₂ to a final concentration of 10 mM.

-

Incubate at 37°C for 10 minutes to activate the enzyme.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor to create a range of concentrations for the dose-response curve.

-

-

Enzymatic Reaction:

-

To each well of a 96-well plate, add the activated arginase enzyme solution.

-

Add the serially diluted Numidargistat or vehicle control.

-

Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

-

Initiate the reaction by adding L-arginine solution (final concentration should be at or near the Km for each isoform).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Urea Detection (Diacetyl Monoxime Method):

-

Stop the enzymatic reaction by adding an acidic solution.

-

Add a colorimetric reagent solution containing diacetyl monoxime and thiosemicarbazide.

-

Heat the plate at 95-100°C for 15-30 minutes to facilitate color development. The reaction between urea and diacetyl monoxime in an acidic environment produces a colored product.[5]

-

Cool the plate to room temperature.

-

-

Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength (typically ~520-540 nm) using a microplate reader.

-

Subtract the background absorbance (wells without enzyme).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Determination of Intracellular Arginase Activity

This protocol is adapted from a published study on Numidargistat (CB-1158) and describes the measurement of intracellular arginase activity in cell lines.[4]

Materials:

-

HepG2 or K-562 cell lines

-

This compound

-

SILAC RPMI-1640 media

-

Heat-inactivated and dialyzed Fetal Bovine Serum (FBS)

-

L-arginine

-

L-lysine

-

L-glutamine

-

Urea detection reagents (as described in section 3.1)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

For HepG2 cells, seed at a density of 100,000 cells per well one day prior to the experiment.

-

For K-562 cells, seed at a density of 200,000 cells per well on the day of the experiment.

-

-

Inhibitor Treatment:

-

Prepare a dose-titration of Numidargistat in SILAC RPMI-1640 media supplemented with 5% heat-inactivated and dialyzed FBS, antibiotics, 10 mM L-arginine, 0.27 mM L-lysine, and 2 mM L-glutamine.

-

Remove the existing media from the cells and add the media containing the different concentrations of Numidargistat.

-

Include wells with media but no cells to serve as background controls.

-

-

Incubation and Sample Collection:

-

Incubate the cells for 24 hours.

-

After incubation, harvest the cell culture medium.

-

-

Urea Measurement:

-

Determine the concentration of urea in the harvested medium using the diacetyl monoxime method as described in section 3.1.

-

-

Data Analysis:

-

Calculate the amount of urea produced by the cells at each inhibitor concentration, correcting for background urea levels.

-

Determine the IC50 value for intracellular arginase activity as described in section 3.1.

-

Signaling Pathways and Experimental Workflows

Arginase 1 and 2 Signaling Pathways

The following diagrams illustrate the key signaling pathways involving ARG1 and ARG2.

Caption: Signaling pathways of Arginase 1 and Arginase 2.

Experimental Workflow for Determining Numidargistat Selectivity

The following diagram illustrates a typical workflow for assessing the selectivity of an arginase inhibitor.

Caption: Workflow for determining inhibitor selectivity.

Conclusion

This compound is a potent inhibitor of both arginase 1 and arginase 2, with a modest selectivity towards ARG1. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its inhibitory activity. Understanding the distinct signaling pathways regulated by ARG1 and ARG2 is crucial for elucidating the mechanism of action of Numidargistat and for the continued development of arginase inhibitors as therapeutic agents, particularly in the field of immuno-oncology. The provided workflows and diagrams serve as a valuable resource for researchers and drug development professionals working in this area.

References

- 1. Arginase-II activates mTORC1 through myosin-1b in vascular cell senescence and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. amsbio.com [amsbio.com]

- 3. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. laboratorytests.org [laboratorytests.org]

The Pharmacodynamics of Numidargistat Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat dihydrochloride (also known as CB-1158 and INCB001158) is a potent, orally bioavailable small-molecule inhibitor of the enzyme arginase.[1] Arginase plays a critical role in tumor immune evasion by depleting L-arginine, an amino acid essential for the proliferation and function of cytotoxic T-lymphocytes and Natural Killer (NK) cells.[2][3] By inhibiting arginase, Numidargistat aims to restore L-arginine levels within the tumor microenvironment, thereby unleashing an effective anti-tumor immune response.[4] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Quantitative Pharmacodynamic Data

The inhibitory activity of Numidargistat has been characterized across various preclinical models, demonstrating its potency and selectivity. The following tables summarize the key quantitative data available for Numidargistat (CB-1158).

Table 1: In Vitro Inhibitory Activity of Numidargistat (CB-1158) against Recombinant Human Arginase

| Enzyme | IC50 (nM) |

| Recombinant Human Arginase 1 | 86[5][6][7] |

| Recombinant Human Arginase 2 | 296[5][6][7] |

Table 2: Inhibitory Activity of Numidargistat (CB-1158) against Native Human Arginase 1

| Source of Native Arginase 1 | IC50 (nM) |

| Human Granulocyte Lysate | 178[5][6] |

| Human Erythrocyte Lysate | 116[5][6] |

| Human Hepatocyte Lysate | 158[5][6] |

| Cancer Patient Plasma | 122[5][6] |

Table 3: Inhibitory Activity of Numidargistat (CB-1158) in Human Cell Lines

| Cell Line | IC50 (µM) |

| HepG2 (Hepatocellular Carcinoma) | 32[5][6] |

| K562 (Chronic Myelogenous Leukemia) | 139[5][6] |

| Primary Human Hepatocytes | 210[5][6] |

Mechanism of Action and Signaling Pathway

Numidargistat's primary mechanism of action is the competitive inhibition of arginase 1 (ARG1) and, to a lesser extent, arginase 2 (ARG2).[5][7] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) are major producers of arginase.[8] The resulting depletion of L-arginine impairs T-cell receptor (TCR) signaling and proliferation, leading to an immunosuppressed state. By blocking arginase, Numidargistat increases the bioavailability of L-arginine, which can then be utilized by T-cells and NK cells to support their anti-tumor functions.[2][4] This leads to enhanced T-cell proliferation, increased cytokine production (e.g., interferon-gamma), and a shift towards a pro-inflammatory tumor microenvironment.[3]

Caption: Mechanism of action of Numidargistat in the tumor microenvironment.

Experimental Protocols

In Vitro Arginase Inhibition Assay (Recombinant Enzyme)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Numidargistat against recombinant human arginase 1 and 2.

Materials:

-

Recombinant human arginase 1 and 2

-

L-arginine

-

Manganese chloride (MnCl2)

-

Urea standard

-

QuantiChrom™ Urea Assay Kit (or similar)

-

This compound

-

Assay buffer (e.g., Tris-HCl)

Protocol:

-

Prepare a stock solution of Numidargistat in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of Numidargistat to create a range of concentrations.

-

In a 96-well plate, add the assay buffer, MnCl2, and the recombinant arginase enzyme.

-

Add the diluted Numidargistat or vehicle control to the respective wells.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding L-arginine to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).

-

Stop the reaction (e.g., by adding an acidic solution).

-

Measure the amount of urea produced using a colorimetric assay, such as the QuantiChrom™ Urea Assay Kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each Numidargistat concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Arginase Activity Assay

Objective: To measure the inhibitory effect of Numidargistat on arginase activity in intact cells.

Materials:

-

Human cancer cell lines (e.g., HepG2, K-562) or primary cells (e.g., human hepatocytes).[9]

-

Cell culture medium (e.g., SILAC RPMI-1640).[9]

-

Fetal bovine serum (FBS), heat-inactivated and dialyzed.[9]

-

L-arginine, L-lysine, L-glutamine.[9]

-

This compound.

-

QuantiChrom™ Urea Assay Kit.[9]

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 100,000 cells/well for HepG2, 200,000 cells/well for K-562).[9]

-

Allow the cells to adhere overnight (for adherent cells).

-

Treat the cells with a dose-titration of Numidargistat in the appropriate cell culture medium.[9]

-

Incubate the cells for 24 hours at 37°C in a CO2 incubator.[9]

-

After incubation, harvest the cell culture medium.[9]

-

Determine the concentration of urea in the medium using the QuantiChrom™ Urea Assay Kit.[9]

-

Calculate the IC50 value as described for the recombinant enzyme assay.

Caption: Workflow for the cellular arginase activity assay.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of Numidargistat in syngeneic mouse models.

Materials:

-

Immunocompetent mice (e.g., BALB/c, C57BL/6).

-

Syngeneic tumor cell lines (e.g., CT26 colon carcinoma, 4T1 breast carcinoma, B16 melanoma, LLC Lewis lung carcinoma).[9]

-

This compound formulated for oral gavage.

-

Calipers for tumor measurement.

Protocol:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer Numidargistat orally at a specified dose and schedule (e.g., 100 mg/kg, twice daily).[5][6]

-

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunophenotyping of tumor-infiltrating lymphocytes, gene expression analysis).

-

Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Clinical Pharmacodynamics

A first-in-human Phase 1/2 clinical trial (NCT02903914) evaluated Numidargistat as a single agent and in combination with pembrolizumab in patients with advanced solid tumors.[10][11]

-

Dose Escalation: The study explored monotherapy doses of 50 mg and 100 mg administered orally twice daily.[12]

-

Target Engagement: At these doses, steady-state plasma trough levels were sufficient to achieve over 90% inhibition of arginase activity.[12]

-

Pharmacodynamic Effect: This on-target activity resulted in a 2.4- to 4-fold increase in plasma arginine levels.[12]

-

Safety and Tolerability: Numidargistat was generally well-tolerated, with no dose-limiting toxicities reported in the initial cohorts.[12]

Conclusion

This compound is a potent inhibitor of arginase with a clear mechanism of action that involves the restoration of L-arginine levels in the tumor microenvironment. This leads to the reversal of myeloid cell-mediated immune suppression and the promotion of an anti-tumor immune response. Preclinical studies have demonstrated its efficacy in reducing tumor growth, both as a monotherapy and in combination with other immunotherapies.[3] Early clinical data have confirmed its on-target pharmacodynamic effects and favorable safety profile. These findings support the continued development of Numidargistat as a novel immuno-oncology agent for the treatment of various cancers.

References

- 1. CB-1158 (Numidargistat, INCB001158) | Arginase inhibitor | Probechem Biochemicals [probechem.com]

- 2. Immune suppression - ACIR Journal Articles [acir.org]

- 3. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. incb001158 - My Cancer Genome [mycancergenome.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Clinical Trial: NCT02903914 - My Cancer Genome [mycancergenome.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Numidargistat Dihydrochloride: In Vitro Application Notes and Protocols for Preclinical Research

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Numidargistat dihydrochloride (also known as CB-1158 or INCB01158) is a potent, orally bioavailable small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3][4] Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea.[5] In the tumor microenvironment, arginase produced by myeloid-derived suppressor cells (MDSCs) depletes L-arginine, an amino acid essential for T-cell proliferation and function, thereby contributing to immune suppression.[6][7][8] Numidargistat counteracts this mechanism by inhibiting arginase, restoring L-arginine levels, and subsequently enhancing anti-tumor immune responses by promoting T-cell proliferation and activation.[5][9] This document provides detailed protocols for key in vitro experiments to evaluate the activity of this compound.

Mechanism of Action

This compound competitively inhibits ARG1 and ARG2. This inhibition blocks the depletion of L-arginine in the cellular environment. Restored L-arginine levels support T-cell receptor (TCR) signaling and promote the proliferation and effector functions of cytotoxic T-lymphocytes (CTLs), which are crucial for tumor cell killing.

Caption: Mechanism of action of Numidargistat in the tumor microenvironment.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against recombinant arginase enzymes and in various cell-based assays.

| Target | System | IC50 Value | Reference |

| Recombinant Human Arginase 1 (ARG1) | Biochemical Assay | 86 nM | [1][3] |

| Recombinant Human Arginase 2 (ARG2) | Biochemical Assay | 296 nM | [1][3] |

| Native ARG1 in human granulocyte lysate | Cell Lysate Assay | 178 nM | [1] |

| Native ARG1 in human erythrocyte lysate | Cell Lysate Assay | 116 nM | [1] |

| Native ARG1 in human hepatocyte lysate | Cell Lysate Assay | 158 nM | [1] |

| Arginase in HepG2 cells | Cellular Assay | 32 µM | [1] |

| Arginase in K562 cells | Cellular Assay | 139 µM | [1] |

| Arginase in primary human hepatocytes | Cellular Assay | 210 µM | [1] |

Experimental Protocols

Recombinant Arginase Inhibition Assay

This protocol is designed to determine the IC50 value of Numidargistat against purified recombinant human ARG1 or ARG2.

Caption: Workflow for the recombinant arginase inhibition assay.

Materials:

-

Recombinant human ARG1 or ARG2

-

This compound

-

L-Arginine

-

Manganese chloride (MnCl2)

-

Assay Buffer (e.g., 100 mM sodium phosphate, 130 mM NaCl, pH 7.4)[10]

-

Urea detection reagent (commercial kits available, e.g., from Sigma-Aldrich, Novus Biologicals)[2]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Numidargistat Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 1 nM to 100 µM).

-

Enzyme Preparation: Dilute recombinant ARG1 or ARG2 in assay buffer containing MnCl2 (final concentration ~200 µM).[10]

-

Assay Plate Setup: In a 96-well plate, add the diluted Numidargistat, followed by the diluted enzyme solution. Include wells for "no inhibitor" (positive control) and "no enzyme" (background) controls.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add L-arginine solution to all wells to start the enzymatic reaction (final concentration 10 mM for ARG1, 20 mM for ARG2).[10]

-

Incubation: Incubate the plate at 37°C for 60 minutes.[10]

-

Urea Detection: Stop the reaction and measure the amount of urea produced by adding a urea detection reagent according to the manufacturer's protocol.[10] This typically involves adding a chromogenic agent that reacts with urea.

-

Read Plate: Measure the absorbance at the appropriate wavelength (typically between 430 nm and 525 nm) using a microplate reader.[5]

-

Data Analysis: Subtract the background reading from all wells. Calculate the percent inhibition for each Numidargistat concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Arginase Activity Assay

This protocol measures the ability of Numidargistat to inhibit arginase activity within cultured cells.

Materials:

-

Arginase-expressing cells (e.g., HepG2, K-562)[1]

-

This compound

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS), heat-inactivated and dialyzed

-

Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 0.4% Triton X-100 and protease inhibitors)[2]

-

Urea detection kit

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed HepG2 cells at 1 x 10^5 cells/well or K-562 cells at 2 x 10^5 cells/well in a 96-well plate.[1] Allow adherent cells (HepG2) to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound in fresh culture medium. Include vehicle-treated wells as a control.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[1]

-

Sample Collection:

-

Method A (Urea in Supernatant): Collect the cell culture medium (supernatant) to measure extracellular urea.[1]

-

Method B (Urea in Lysate): Wash cells with PBS, then lyse them with 100 µL of cold lysis buffer.[2] Centrifuge at 13,000-14,000 x g for 10 minutes to pellet cell debris and collect the supernatant (lysate).[2]

-

-

Urea Measurement: Determine the urea concentration in the collected supernatant or lysate using a commercial urea detection kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the urea production to the vehicle control and calculate the IC50 value as described in the previous protocol.

T-Cell Proliferation Co-culture Assay

This assay assesses the ability of Numidargistat to reverse myeloid cell-mediated suppression of T-cell proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells and granulocytes

-

This compound

-

T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 beads)[6][7][11]

-

Proliferation tracking dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE) or [³H]-thymidine

-

RPMI-1640 medium with 10% FBS

-

96-well U-bottom plate

-

Flow cytometer or liquid scintillation counter

Procedure:

-

Isolate Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If required, further isolate T-cells and granulocytes (as the source of arginase) using magnetic-activated cell sorting (MACS).

-

Label T-Cells (Optional, for CFSE method): Label isolated T-cells with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing proliferation to be tracked by flow cytometry.

-

Set up Co-culture: In a 96-well plate, add T-cells and granulocytes at an appropriate ratio (e.g., 1:0.25 granulocyte to T-cell).[6]

-

Add Inhibitor: Add serial dilutions of this compound to the co-culture wells.

-

Stimulate T-Cells: Add anti-CD3/anti-CD28 beads to stimulate T-cell proliferation.[7][11] Include unstimulated T-cells as a negative control and stimulated T-cells without granulocytes as a positive control.

-

Incubate: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.[6]

-

Measure Proliferation:

-

CFSE Method: Harvest cells, stain with T-cell surface markers (e.g., CD3, CD8), and analyze by flow cytometry. Proliferation is measured by the reduction in CFSE fluorescence intensity.

-

[³H]-Thymidine Method: Add [³H]-thymidine for the final 16-18 hours of culture.[11] Harvest the cells onto a filter mat and measure incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Quantify the proliferation in each condition. Plot the proliferation rate against the Numidargistat concentration to determine the effective concentration that restores T-cell proliferation.

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. arigobio.com [arigobio.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. assaygenie.com [assaygenie.com]

- 10. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Numidargistat Dihydrochloride in CT26 Colorectal Carcinoma Syngeneic Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Numidargistat dihydrochloride (also known as CB-1158 or INCB001158) in the CT26 colorectal carcinoma syngeneic mouse model. Numidargistat is a potent, orally bioavailable inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2), enzymes that play a crucial role in tumor immune evasion.

Introduction

Numidargistat is an immuno-oncology agent that works by inhibiting arginase, an enzyme that depletes the amino acid L-arginine in the tumor microenvironment.[1] L-arginine is essential for the proliferation and activation of T-cells.[1] By blocking arginase, Numidargistat restores L-arginine levels, thereby promoting an anti-tumor immune response.[1] The CT26 cell line, derived from a chemically induced colon carcinoma in BALB/c mice, is a widely used preclinical model for colorectal cancer research, particularly for evaluating immunotherapies due to its immunogenic nature.[2][3]

Mechanism of Action

Numidargistat inhibits the enzymatic activity of both human arginase 1 (ARG1) and arginase 2 (ARG2).[4] In the tumor microenvironment, myeloid-derived suppressor cells (MDSCs), neutrophils, and macrophages produce high levels of arginase, leading to the depletion of L-arginine.[1] This L-arginine depletion suppresses T-cell proliferation and function. By inhibiting arginase, Numidargistat increases the bioavailability of L-arginine, which can then be utilized by T-cells to mount an effective anti-tumor immune response.[1] This leads to increased numbers of tumor-infiltrating cytotoxic T-cells.[4]

References

Application Notes and Protocols: Numidargistat Dihydrochloride in 4T1 Breast Cancer Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat dihydrochloride, also known as CB-1158, is a potent, orally bioavailable small-molecule inhibitor of both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Arginase is a critical enzyme in the tumor microenvironment (TME) that depletes L-arginine, an amino acid essential for T-cell proliferation and function. By inhibiting arginase, Numidargistat aims to restore L-arginine levels, thereby enhancing the anti-tumor immune response.[4][5] The 4T1 murine mammary carcinoma is a highly aggressive, metastatic triple-negative breast cancer (TNBC) model that closely mimics human disease progression. Its use in preclinical studies allows for the evaluation of novel therapeutics in an immunocompetent setting. While detailed studies on Numidargistat in the 4T1 model are emerging, existing data suggests its potential in combination therapies. This document provides a summary of its application, relevant protocols, and mechanistic insights based on available information and studies with similar arginase inhibitors in the 4T1 model.

Mechanism of Action

This compound competitively inhibits ARG1 and ARG2, enzymes that are often upregulated in the TME and are produced by myeloid-derived suppressor cells (MDSCs), neutrophils, and macrophages.[4] This inhibition leads to several downstream effects that collectively enhance anti-tumor immunity:

-

Restoration of L-arginine levels: By blocking the conversion of L-arginine to ornithine and urea, Numidargistat increases the bioavailability of L-arginine in the TME.

-

Enhanced T-cell function: Sufficient L-arginine levels are crucial for T-cell receptor signaling, proliferation, and cytokine production.

-

Reduced immunosuppression by MDSCs: Arginase activity is a key mechanism by which MDSCs suppress the immune system. Inhibition of arginase can alleviate this suppression.

-

Promotion of a pro-inflammatory TME: By shifting the metabolic landscape, Numidargistat can help repolarize the TME from an immunosuppressive to an immunostimulatory state.

Quantitative Data Summary

While specific data for Numidargistat monotherapy in the 4T1 model is not extensively published, the following tables summarize its inhibitory activity and provide representative data from a study using another arginase inhibitor, Nω-hydroxy-nor-Arginine (Nor-NOHA), in the 4T1 model, which can be considered indicative of the expected effects of arginase inhibition.[6][7]

Table 1: In Vitro Inhibitory Activity of Numidargistat

| Target | IC50 (nM) |

| Recombinant Human Arginase 1 | 86[1][2] |

| Recombinant Human Arginase 2 | 296[1][2] |

| Native Arginase 1 (Human Granulocytes) | 178[1] |

| Native Arginase 1 (Human Erythrocytes) | 116[1] |

Table 2: Representative In Vivo Efficacy of Arginase Inhibition (Nor-NOHA) in the 4T1 Model [6]

| Treatment Group | Primary Tumor Volume (mm³) at Day 28 (Mean ± SEM) | Number of Lung Metastatic Nodules (Mean ± SEM) |

| Vehicle Control | 1250 ± 150 | 45 ± 5 |

| Nor-NOHA | 1100 ± 130 | 20 ± 4* |

*p < 0.05 compared to vehicle control. Data is illustrative based on published findings for Nor-NOHA in the 4T1 model.[6]

Experimental Protocols

The following are detailed protocols for evaluating this compound in a 4T1 breast cancer animal model.

Protocol 1: Orthotopic 4T1 Tumor Implantation and Treatment

-

Cell Culture: Culture 4T1 murine mammary carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Animal Model: Use female BALB/c mice, 6-8 weeks old.

-

Tumor Cell Implantation:

-

Harvest 4T1 cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/mL.

-

Anesthetize the mice and implant 1 x 10^5 cells (in 100 µL) into the fourth mammary fat pad.

-

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., sterile saline or appropriate vehicle for Numidargistat).

-

Group 2: this compound (e.g., 100 mg/kg, administered orally, twice daily).[1]

-

Group 3: Combination therapy (e.g., Numidargistat with a chemotherapeutic agent like gemcitabine, dosed at 30 mg/kg intraperitoneally on specific days).[2]

-

-

Treatment Schedule: Begin treatment when tumors become palpable (approximately 7-10 days post-implantation) and continue for a predefined period (e.g., 21 days).

-

Monitoring:

-

Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Monitor body weight and overall health of the animals.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the primary tumors for weight measurement and further analysis (histology, flow cytometry).

-

Harvest lungs and fix in Bouin's solution to count metastatic nodules on the surface.

-

Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry

-

Tumor Digestion:

-

Mince the excised tumor tissue and digest in RPMI-1640 containing collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 45 minutes at 37°C with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

-

Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells.

-

Staining:

-

Stain the cells with a panel of fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, Gr-1, CD11b, F4/80, FoxP3).

-

Include a viability dye to exclude dead cells from the analysis.

-

-

Flow Cytometry: Acquire data on a flow cytometer and analyze the proportions of different immune cell populations (e.g., cytotoxic T lymphocytes, helper T cells, regulatory T cells, MDSCs, macrophages) within the tumor.

Visualizations

Signaling Pathway of Arginase Inhibition

Caption: Mechanism of action of Numidargistat in the TME.

Experimental Workflow for Evaluating Numidargistat in the 4T1 Model

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. incb001158 - My Cancer Genome [mycancergenome.org]

- 6. Arginase inhibition suppresses lung metastasis in the 4T1 breast cancer model independently of the immunomodulatory and anti-metastatic effects of VEGFR-2 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginase inhibition suppresses lung metastasis in the 4T1 breast cancer model independently of the immunomodulatory and anti-metastatic effects of VEGFR-2 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing T-Cell Proliferation with Numidargistat Dihydrochloride

Introduction

Numidargistat dihydrochloride, also known as CB-1158 or INCB01158, is a potent and selective small molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3] Arginase is an enzyme that plays a critical role in the tumor microenvironment by depleting L-arginine, an amino acid essential for the proliferation and effector function of T-cells.[4][5][6][7] Myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), often express high levels of arginase, leading to an immunosuppressive environment that allows tumor cells to evade immune surveillance.[4][6][8] By inhibiting arginase, this compound restores extracellular L-arginine levels, thereby reversing this immunosuppressive effect and enhancing T-cell proliferation and anti-tumor immunity.[6][8][9] These application notes provide a detailed protocol for assessing the in vitro effect of this compound on T-cell proliferation using a Carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

Mechanism of Action: Arginase Inhibition and T-Cell Proliferation

The signaling pathway below illustrates the mechanism by which this compound enhances T-cell proliferation. In an immunosuppressive microenvironment, myeloid cells release arginase, which depletes L-arginine. This depletion impairs T-cell receptor (TCR) signaling, specifically downregulating the CD3ζ chain, and halts the cell cycle, thus inhibiting T-cell proliferation.[5][10] this compound blocks arginase activity, increasing the bioavailability of L-arginine for T-cells. This restoration of L-arginine levels promotes TCR signaling, cell cycle progression, and ultimately, robust T-cell proliferation.

Caption: Mechanism of Numidargistat in enhancing T-cell proliferation.

Experimental Protocol: CFSE T-Cell Proliferation Assay

This protocol details the steps for isolating human peripheral blood mononuclear cells (PBMCs), labeling T-cells with CFSE, and assessing their proliferation in the presence of this compound.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound | MedChemExpress | HY-101533A |

| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |

| RPMI 1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 10270106 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Human IL-2 | R&D Systems | 202-IL |

| Anti-human CD3 Antibody (clone OKT3) | BioLegend | 317302 |

| Anti-human CD28 Antibody (clone CD28.2) | BioLegend | 302902 |

| CellTrace™ CFSE Cell Proliferation Kit | Thermo Fisher Scientific | C34554 |

| Human CD4+ T Cell Isolation Kit | Miltenyi Biotec | 130-096-533 |

| 96-well flat-bottom cell culture plates | Corning | 3596 |

Experimental Workflow

The following diagram outlines the major steps of the experimental protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Helicobacter pylori arginase inhibits T cell proliferation and reduces the expression of the TCR zeta-chain (CD3zeta) [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes [frontiersin.org]

- 9. medkoo.com [medkoo.com]

- 10. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Arginase Activity in HepG2 and K562 Cell Lines with Numidargistat Dihydrochloride

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arginase, a key enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] In the context of cancer, arginase activity is of significant interest as its upregulation in the tumor microenvironment can lead to the depletion of L-arginine, an amino acid crucial for T-cell proliferation and function.[2][3] This depletion results in immunosuppression, allowing cancer cells to evade the host's immune system.[1] Furthermore, the product of the arginase reaction, L-ornithine, is a precursor for the synthesis of polyamines, which are essential for cell proliferation and tumor growth.[1][2]

Two isoforms of arginase have been identified: Arginase 1 (ARG1), a cytosolic enzyme predominantly found in the liver, and Arginase 2 (ARG2), a mitochondrial enzyme expressed in various tissues.[1] Many cancer cells, including the chronic myelogenous leukemia cell line K562, express high levels of ARG2.[4][5] The human hepatoblastoma cell line HepG2 is a more complex model. While some studies suggest that HepG2 cells have deficient Arginase I expression and lack a complete urea cycle, other research utilizes them as a model for intracellular arginase activity.[6][7][8][9][10] This discrepancy may be due to the presence of Arginase II or variations in cell culture conditions.

Numidargistat dihydrochloride (also known as CB-1158) is a potent and orally bioavailable inhibitor of both arginase isoforms, with IC50 values of 86 nM for recombinant human ARG1 and 296 nM for recombinant human ARG2.[11][12] It is being investigated as an immuno-oncology agent for its potential to restore anti-tumor immunity by increasing L-arginine levels in the tumor microenvironment.[13][14] This document provides detailed protocols for measuring arginase activity in HepG2 and K562 cell lines and for evaluating the inhibitory effect of this compound.

Data Presentation

The inhibitory activity of this compound on arginase in HepG2 and K562 cell lines is summarized in the table below. It is important to note that the potency of the inhibitor is lower in intact cells compared to isolated enzymes, likely due to factors such as cell membrane permeability.[10]

| Cell Line | Arginase Isoform(s) | This compound IC50 (in intact cells) | Reference |

| HepG2 | ARG1 (low/deficient), ARG2 | 32 µM | [11][12] |

| K562 | ARG2 | 139 µM | [11][12] |

Experimental Protocols

Herein are detailed methodologies for the key experiments.

Protocol 1: Cell Culture and Lysate Preparation

Materials:

-

HepG2 and K562 cell lines

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (10 mM Tris-HCl, pH 7.4, containing 1 µM pepstatin A, 1 µM leupeptin, and 0.4% (w/v) Triton X-100)[15]

-

Microcentrifuge tubes

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture:

-

Culture HepG2 and K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells as needed to maintain logarithmic growth.

-

-

Cell Harvesting:

-

For adherent cells (HepG2), wash with PBS and detach using a cell scraper or trypsin.

-

For suspension cells (K562), directly collect the cells from the culture flask.

-

Count the cells using a hemocytometer or an automated cell counter.

-

-

Cell Lysis:

-

Harvest approximately 1 x 10^6 cells per sample.[15]

-

Wash the cells once with cold PBS and centrifuge at 1,000 x g for 10 minutes at 4°C.[15]

-

Resuspend the cell pellet in 100 µL of ice-cold cell lysis buffer.[15]

-

Incubate the lysate on ice for 10 minutes.

-

Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[15]

-

Carefully collect the supernatant (cell lysate) and keep it on ice for immediate use in the arginase activity assay.

-

Protocol 2: Arginase Activity Assay

This protocol is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine.

Materials:

-

Cell lysate (from Protocol 1)

-

L-arginine buffer (e.g., 0.5 M L-arginine, pH 9.7)

-

Manganese solution (e.g., 10 mM MnCl2)

-

Urea standards (e.g., 0 to 1 mM)

-

Urea colorimetric detection reagents (e.g., a mixture of Reagent A and Reagent B as per commercial kits)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the kit)[16]

Procedure:

-

Reagent Preparation:

-

Prepare a 5x substrate buffer by mixing 4 volumes of Arginine Buffer and 1 volume of Mn Solution.

-

Prepare a working solution of urea standards by diluting the stock solution.

-

-

Assay Setup:

-

Add up to 40 µL of cell lysate to each well of a 96-well plate.[15] For each sample, prepare a sample well and a sample blank well.

-

Bring the total volume in each well to 40 µL with ultrapure water.[15]

-

Prepare urea standard wells by adding 50 µL of each standard concentration.

-

Add 10 µL of the 5x substrate buffer to the sample wells to initiate the enzymatic reaction. Do not add the substrate buffer to the sample blank wells at this stage.

-

-

Incubation:

-

Incubate the plate at 37°C for a set period (e.g., 2 hours).[15] The incubation time may need to be optimized based on the arginase activity in the cell lines.

-

-

Urea Detection:

-

Prepare the urea reagent by mixing equal volumes of Reagent A and Reagent B.

-

Stop the arginase reaction by adding 200 µL of the urea reagent to all wells, including the sample blank and standard wells.

-

Add 10 µL of the 5x substrate buffer to the sample blank wells.

-

Incubate the plate at room temperature for 60 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the sample blank from the absorbance of the corresponding sample well.

-

Generate a standard curve using the absorbance values of the urea standards.

-

Determine the concentration of urea produced in each sample from the standard curve.

-

Arginase activity is typically expressed as units/L, where one unit is the amount of enzyme that converts 1.0 µmole of L-arginine to ornithine and urea per minute at pH 9.5 and 37°C.[15]

-

Protocol 3: Inhibition of Arginase Activity by this compound

This protocol determines the IC50 value of this compound.

Materials:

-

All materials from Protocols 1 and 2

-

This compound stock solution (e.g., in DMSO or water)

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in the appropriate vehicle (e.g., cell culture medium or assay buffer). The concentration range should bracket the expected IC50 values (e.g., for HepG2, a range from 1 µM to 100 µM would be appropriate).

-

-

Cell Treatment (for intact cell assay):

-

Seed HepG2 or K562 cells in a 96-well plate.

-

Treat the cells with the serial dilutions of this compound for a predetermined time (e.g., 24 hours).

-

After treatment, prepare cell lysates as described in Protocol 1.

-

-

Inhibition Assay (for lysate assay):

-

Prepare cell lysates as described in Protocol 1.

-

In a 96-well plate, add the cell lysate and the serial dilutions of this compound.

-

Pre-incubate the inhibitor with the lysate for a short period (e.g., 15-30 minutes) at room temperature.

-

-

Arginase Activity Measurement:

-

Proceed with the arginase activity assay as described in Protocol 2, starting from the addition of the substrate buffer.

-

-

Data Analysis:

-

Calculate the percentage of arginase activity at each inhibitor concentration relative to the vehicle-treated control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mandatory Visualizations

Caption: Arginase pathway in cancer and the inhibitory action of Numidargistat.

Caption: Workflow for determining the IC50 of Numidargistat on arginase.

References

- 1. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myeloid Cell-Derived Arginase in Cancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ornithine transcarbamylase and arginase I deficiency are responsible for diminished urea cycle function in the human hepatoblastoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Numidargistat | C11H22BN3O5 | CID 131801114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. incb001158 - My Cancer Genome [mycancergenome.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assaygenie.com [assaygenie.com]

Application Notes and Protocols for Oral Gavage of Numidargistat Dihydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Numidargistat dihydrochloride (also known as CB-1158 dihydrochloride) is a potent and orally bioavailable small-molecule inhibitor of arginase 1 (ARG1) and arginase 2 (ARG2)[1]. Arginase is an enzyme that plays a crucial role in the tumor microenvironment by depleting L-arginine, an amino acid essential for T-cell proliferation and function. By inhibiting arginase, Numidargistat can restore L-arginine levels, thereby enhancing the anti-tumor immune response[1][2]. These application notes provide a detailed protocol for the preparation and oral administration of this compound to mice for preclinical research.

Physicochemical and Pharmacokinetic Properties

A summary of the relevant properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 360.04 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Solubility (in vitro) | DMSO: 55 mg/mL (152.76 mM) (requires sonication) | [1][3] |

| Water: 37.78 mg/mL (104.93 mM) (requires sonication) | [3] | |

| Storage (Powder) | -20°C for 3 years | [4] |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (under nitrogen) | [1] |

| Reported In Vivo Dose (Mice) | 100 mg/kg, twice daily, via oral gavage | [1][3] |

Experimental Protocols

Materials and Reagents

-

This compound powder

-

Vehicle (Select one from the options in Table 2)

-

Sterile Water for Injection

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)

-

-

Sterile conical tubes (15 mL and 50 mL)

-

Calibrated balance

-

Spatula

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Adjustable micropipettes and sterile tips

-

Oral gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for mice)[5]

-

Syringes (1 mL or 3 mL)

-

Animal scale

-

70% Ethanol for disinfection

Preparation of this compound Formulation for Oral Gavage

The following protocols describe the preparation of this compound formulations that have been documented for in vivo studies in mice[1]. The choice of vehicle will depend on the desired concentration and experimental design. It is crucial to ensure the final formulation is a clear solution or a homogenous suspension.

Table 2: Recommended Vehicle Formulations for this compound

| Protocol | Vehicle Composition | Achievable Concentration | Formulation Type | Reference |

| 1 | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline | ≥ 2.75 mg/mL (7.64 mM) | Clear Solution | [1] |

| 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 3.25 mg/mL (9.03 mM) | Suspended Solution | [1] |

| 3 | 5% DMSO + 95% (20% SBE-β-CD in Saline) | ≥ 1.38 mg/mL (3.83 mM) | Clear Solution | [1] |

| 4 | Water | Not explicitly stated for 100 mg/kg dose, may require heating/sonication | Solution |

Protocol A: Preparation of a Clear Solution (Based on Protocol 1)

This protocol is recommended for achieving a clear solution, which is often preferred for oral gavage to ensure homogenous dosing.

-